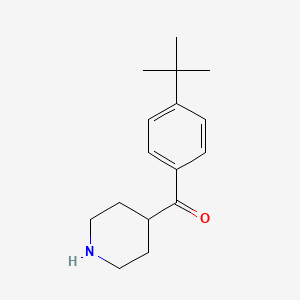

(4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone

Descripción general

Descripción

(4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone is a chemical compound that belongs to the class of aryl piperidines. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a piperidine ring via a methanone linkage. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone typically involves the reaction of 4-tert-butylbenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale purification techniques such as distillation and crystallization.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The piperidine nitrogen and ketone carbonyl group serve as primary reactive sites. Key examples include:

-

Protection/Deprotection of the Piperidine Nitrogen :

Boc-protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions achieves 94–98% yields . For example, refluxing with KHCO₃ in H₂O-THF (1:2.5 v/v) yields tert-butyl 4-(4-(tert-butyl)benzoyl)piperidine-1-carboxylate . -

Hydrogenolysis of Protective Groups :

HCl in dioxane removes Boc groups quantitatively (98% yield) , regenerating the free amine.

Acylation and Coupling Reactions

The aromatic tert-butyl group directs electrophilic substitution, while the ketone participates in nucleophilic additions:

-

Friedel-Crafts Alkylation :

Coupling with resorcinol (1,3-dihydroxybenzene) under basic conditions (NaOH, methanol) forms tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate . -

Palladium-Catalyzed Hydrogenation :

Reductive removal of benzyl protecting groups (3–7 bar H₂, Pd/C) proceeds efficiently without affecting the ketone .

Ring-Opening and Functionalization

The piperidine ring undergoes selective modifications:

-

N-Iodosuccinimide (NIS)-Mediated Azidation :

Reacting with TMSN₃ in CCl₄ at 80°C generates azido intermediates, detected via ¹H NMR (δ 4.6 ppm) . -

FeCl₂-Catalyzed Oxidative Ring Contraction :

Treatment with PhI(OAc)₂ and NaN₃ converts the piperidine to a dihydropyridine derivative (62% yield) .

Catalytic Transformations

Mechanistic Insights

-

Ketone Reactivity : The electron-withdrawing tert-butyl group enhances electrophilicity at the carbonyl, facilitating nucleophilic additions.

-

Piperidine Ring Dynamics : Ring puckering observed in X-ray studies influences steric accessibility during substitutions .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, particularly antimicrobials and enzyme inhibitors. Further studies exploring asymmetric catalysis and in vivo efficacy are warranted.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is prominently utilized as an intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structural properties facilitate the design of new therapeutic agents that enhance pain management options and improve patient outcomes .

Case Studies

Recent studies have highlighted its effectiveness in developing novel analgesics that target specific pain pathways, thus minimizing side effects associated with traditional pain medications. For instance, researchers have synthesized derivatives of this compound that exhibit improved potency and selectivity for pain receptors .

Neuroscience Research

Modulation of Neurotransmitters

In neuroscience, (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone is employed to study neurotransmitter modulation. It aids researchers in understanding brain functions and developing treatments for neurological disorders such as depression and anxiety .

Research Findings

Investigations have shown that this compound can influence the release of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation. These findings support its potential use in therapeutic strategies for mental health conditions .

Chemical Synthesis

Versatile Building Block

The compound serves as a versatile building block in organic synthesis. Chemists utilize it to create complex molecules efficiently, which is vital in drug discovery processes .

Applications in Synthesis

Its utility extends to the synthesis of heterocyclic compounds and other biologically active molecules. The ability to modify its structure allows for the exploration of new chemical entities with desirable pharmacological properties .

Material Science

Development of Advanced Materials

In material science, this compound is explored for developing advanced materials, including polymers and coatings. Its unique properties contribute to enhancing product durability and performance .

Innovative Applications

Research indicates that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .

Biochemical Assays

Evaluation of Biological Activity

This compound is frequently used in biochemical assays to evaluate biological activity, providing valuable data for researchers in pharmacology and toxicology .

Significance in Research

Through these assays, scientists can assess the efficacy and safety profiles of new compounds derived from this compound, aiding in the drug development process by identifying promising candidates early on .

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Pharmaceuticals | Key intermediate for analgesics and anti-inflammatory drugs | Novel derivatives show improved potency |

| Neuroscience | Modulates neurotransmitter release for neurological disorder treatments | Influences dopamine/serotonin levels |

| Chemical Synthesis | Building block for creating complex organic molecules | Facilitates synthesis of heterocycles |

| Material Science | Development of durable polymers and coatings | Enhances mechanical strength and thermal stability |

| Biochemical Assays | Evaluates biological activity for pharmacological research | Identifies promising drug candidates |

Mecanismo De Acción

The mechanism of action of (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- (4-benzoylpiperidino)[4-(tert-butyl)phenyl]methanone

- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate

- 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole

Uniqueness

(4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone is unique due to the presence of both a tert-butyl group and a piperidine ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Actividad Biológica

The compound (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone , also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of This compound can be represented as follows:

This structure features a piperidine ring substituted with a tert-butyl phenyl group, which is crucial for its biological activity.

Pharmacological Properties

- Inhibition of Enzymatic Activity : The compound has been evaluated for its inhibitory effects on various enzymes, particularly glycogen synthase kinase-3β (GSK-3β), which is implicated in numerous neurodegenerative diseases. In studies, derivatives of this compound showed promising IC50 values, indicating effective inhibition at low concentrations .

- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in vitro, particularly in models simulating neurodegeneration. It was found to promote cell viability in neuronal cell lines exposed to neurotoxic agents .

- Cytotoxicity Profile : In cytotoxicity assays using various cancer cell lines (e.g., MCF-7, HepG2), the compound exhibited minimal cytotoxic effects even at high concentrations (up to 10 µM), suggesting a favorable safety profile .

Structure-Activity Relationships (SAR)

The biological activity of This compound is significantly influenced by its structural components. Key findings from SAR studies include:

- Substituent Effects : The presence of bulky substituents on the piperidine nitrogen affects potency; larger groups tend to decrease activity while smaller or more polar substituents can enhance it .

- Metabolic Stability : Modifications to the piperidine core have been explored to improve metabolic stability without compromising biological activity. Certain derivatives showed enhanced stability and potency compared to the parent compound .

Case Studies

- GSK-3β Inhibition : A study highlighted that specific analogs of the compound achieved IC50 values as low as 360 nM against GSK-3β, showcasing their potential as therapeutic agents for conditions like Alzheimer's disease .

- Neuroprotective Assays : In experiments assessing neuroprotection, derivatives were tested against oxidative stress-induced cell death in neuronal models. Results indicated significant protective effects, with treated cells showing higher viability compared to untreated controls .

Data Table

| Compound | Target | IC50 (nM) | Cytotoxicity (µM) | Notes |

|---|---|---|---|---|

| This compound | GSK-3β | 360 | >10 | Effective inhibitor with good stability |

| Analog A | GSK-3β | 480 | >10 | Improved metabolic profile |

| Analog B | Neuronal cells | - | 10 | Neuroprotective effects observed |

Propiedades

IUPAC Name |

(4-tert-butylphenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-16(2,3)14-6-4-12(5-7-14)15(18)13-8-10-17-11-9-13/h4-7,13,17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJIHTROHUEPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20525109 | |

| Record name | (4-tert-Butylphenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478538-76-0 | |

| Record name | (4-tert-Butylphenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.